molecular formula C18H18N4O2S B2483354 (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide CAS No. 113546-72-8

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide

Cat. No.: B2483354
CAS No.: 113546-72-8
M. Wt: 354.43
InChI Key: KOXTUTWGUPZHJA-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzo[d]oxazol-2-ylthio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]oxazole ring, a thioether linkage, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]oxazol-2-ylthio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzo[d]oxazole ring, followed by the introduction of the thioether linkage. The final step involves the condensation of the intermediate with 4-(dimethylamino)benzaldehyde to form the desired hydrazide compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]oxazol-2-ylthio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while reduction of the hydrazide moiety may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(benzo[d]oxazol-2-ylthio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, (E)-2-(benzo[d]oxazol-2-ylthio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide has shown promise as a lead compound for the development of new therapeutic agents

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It may also find use in the formulation of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]oxazol-2-ylthio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide involves its interaction with specific molecular targets. The benzo[d]oxazole ring and thioether linkage allow the compound to bind to active sites on enzymes or receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds or coordinate with metal ions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]oxazol-2-ylthio)acetohydrazide: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    N’-(4-(dimethylamino)benzylidene)acetohydrazide: Lacks the benzo[d]oxazole ring, which may influence its binding properties and stability.

Uniqueness

(E)-2-(benzo[d]oxazol-2-ylthio)-N’-(4-(dimethylamino)benzylidene)acetohydrazide stands out due to its combination of structural features, which confer unique reactivity and potential applications. The presence of both the benzo[d]oxazole ring and the dimethylamino group allows for a broader range of interactions and functionalities compared to similar compounds.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-22(2)14-9-7-13(8-10-14)11-19-21-17(23)12-25-18-20-15-5-3-4-6-16(15)24-18/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXTUTWGUPZHJA-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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